
Cobalt;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and palladium are transition metals that form a variety of compounds with unique properties. These compounds have garnered significant interest due to their applications in catalysis, electronics, and medicine. Cobalt is known for its magnetic properties and high thermal stability, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and palladium compounds often involves the use of metal salts and reducing agents. For instance, cobalt(II) nitrate hexahydrate can be reacted with sodium hydroxide to form cobalt hydroxide, which is then calcined to produce cobalt oxide . Palladium nanoparticles can be synthesized using a microemulsion system, where palladium salts are reduced in the presence of surfactants .
Industrial Production Methods: Industrial production of cobalt and palladium compounds typically involves large-scale chemical reactions under controlled conditions. For example, cobalt compounds are often produced through hydrometallurgical processes, while palladium compounds are synthesized using various chemical reduction methods .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and palladium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Palladium compounds are particularly known for their role in catalytic reactions such as hydrogenation, Heck reaction, and Suzuki coupling .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and palladium compounds include metal salts, reducing agents, and surfactants. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions include cobalt oxides, cobalt hydroxides, and palladium nanoparticles. These products have applications in various fields, including catalysis, electronics, and medicine .
Wissenschaftliche Forschungsanwendungen
Cobalt and palladium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and drug delivery systems, while palladium compounds are used in cancer treatment and as antibacterial agents .
Wirkmechanismus
The mechanism of action of cobalt and palladium compounds often involves their ability to interact with biological molecules and catalyze chemical reactions. For example, palladium compounds can switch between different oxidation states, allowing them to catalyze a variety of reactions. Cobalt compounds, on the other hand, can interact with magnetic fields and biological molecules, making them useful in medical imaging and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobalt and palladium include other transition metal compounds such as nickel, platinum, and copper compounds. These compounds share some properties with cobalt and palladium but also have unique characteristics .
Uniqueness: Cobalt compounds are unique due to their magnetic properties and high thermal stability, while palladium compounds are unique for their catalytic abilities and versatility in chemical reactions. These unique properties make cobalt and palladium compounds highly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
12689-79-1 |
|---|---|
Molekularformel |
CoPd |
Molekulargewicht |
165.35 g/mol |
IUPAC-Name |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
InChI-Schlüssel |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


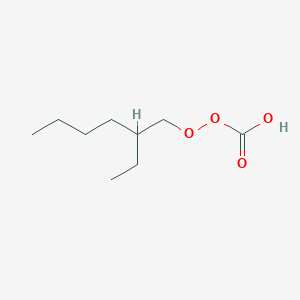
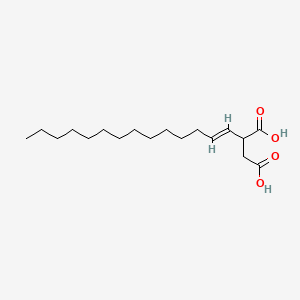
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
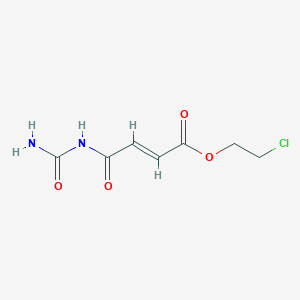

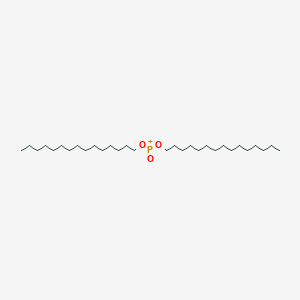
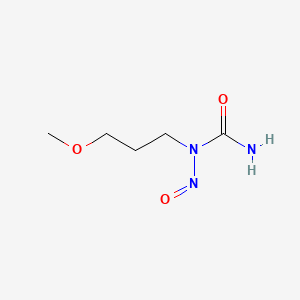
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
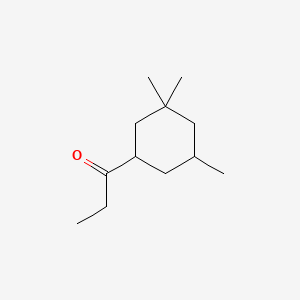
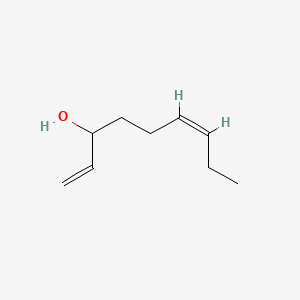

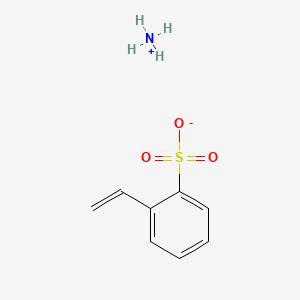

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
